4-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-N-(1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-[3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzoyl group, a hydroxy group, and a thiazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-[3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H18ClN3O5S2 |
---|---|
Molecular Weight |
552.0 g/mol |
IUPAC Name |
4-[(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C26H18ClN3O5S2/c27-18-8-6-17(7-9-18)23(31)21-22(16-4-2-1-3-5-16)30(25(33)24(21)32)19-10-12-20(13-11-19)37(34,35)29-26-28-14-15-36-26/h1-15,22,31H,(H,28,29)/b23-21+ |
InChI Key |
PAHFNVPSJQSALF-XTQSDGFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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